Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Descripción general

Descripción

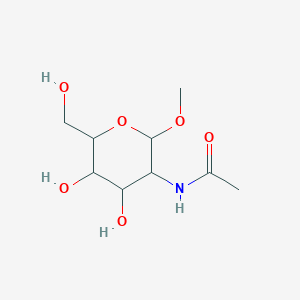

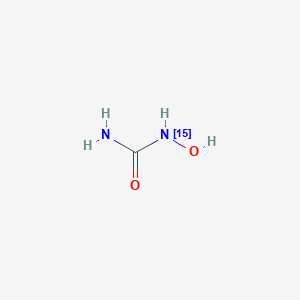

“Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by the synonyms “Methyl 2- (acetylamino)-2-deoxy-α-D-galactopyranoside” and "Methyl alpha-N-acetyl-D-galactosamine" .

Molecular Structure Analysis

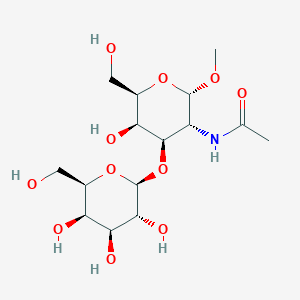

The molecular formula of “Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside” is C9H17NO6 . The structure forms a highly hydrogen-bonded three-dimensional network of water and amido-saccharide molecules .

Physical And Chemical Properties Analysis

“Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside” is a solid with a melting point of 190-200 °C . It has a molecular weight of 235.23 . Its solubility in acetonitrile, methanol, and water is slight .

Aplicaciones Científicas De Investigación

Biochemical Research

This compound is utilized as a biochemical reagent in life science research. It serves as a biological material or organic compound, particularly in the study of glycoproteins and glycolipids due to its structural similarity to N-acetylglucosamine, a subunit of these biomolecules .

Pharmaceutical Research

In pharmaceutical research, Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is explored for its potential as a building block for the synthesis of therapeutics. Its role in the development of antibiotics and anti-inflammatory agents is of particular interest due to its antimicrobial properties .

Molecular Biology

This compound plays a role in molecular biology as it can bind to DNA and RNA, thereby inhibiting bacterial growth, transcription, translation, and replication. This makes it a valuable tool for studying bacterial gene expression and the effects of antimicrobial compounds .

Medical Diagnostics

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is also used in medical diagnostics. It acts as a substrate in enzymatic assays, helping to diagnose conditions like Sanfilippo syndrome B by testing for specific enzyme deficiencies .

Organic Synthesis

In organic synthesis, this compound is employed as a precursor for the synthesis of complex molecules. Its functional groups allow for selective reactions, making it a versatile starting material for constructing a variety of chemical structures .

Mecanismo De Acción

Target of Action

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as Methyl N-acetyl-α-D-glucosaminide, is a biochemical reagent . It is primarily used in life science research as a biological material or organic compound

Mode of Action

It is known to be used in various biochemical assays .

Biochemical Pathways

It is used as a substrate in assays of n-acetyl-a-d-glucosaminidase , suggesting it may be involved in pathways related to this enzyme.

Action Environment

The action of Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored under specific conditions as mentioned in the Certificate of Analysis .

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-OKNNCHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

CAS RN |

6082-04-8 | |

| Record name | Methyl-2-acetamido-2-deoxy-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside a molecule of interest in carbohydrate chemistry?

A1: Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a valuable building block in synthesizing more complex carbohydrates. Its structure, containing a protected amine group, makes it suitable for various chemical modifications. [, ] For instance, researchers have successfully used derivatives of Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with specific protecting groups (like benzylidene, tetraisopropyldisiloxane-1,3-diyl, or benzyl) to synthesize oligosaccharides related to the O-specific antigen of type 1 Shigella dysenteriae. []

Q2: What specific reaction involving Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is highlighted in the research?

A2: The research highlights the reaction of various glycosyl chlorides, including 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl chloride, with derivatives of Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. [] This type of reaction is crucial for forming glycosidic bonds, which are the linkages between sugar units in oligosaccharides and polysaccharides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)